molecular formula C29H29N3O5 B6566440 2-(4-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}phenyl)-N-(2-methylpropyl)acetamide CAS No. 1021261-87-9

2-(4-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}phenyl)-N-(2-methylpropyl)acetamide

Cat. No.: B6566440
CAS No.: 1021261-87-9
M. Wt: 499.6 g/mol
InChI Key: IVBIFGOCLRBYQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,3,4-tetrahydroquinazoline-2,4-dione core substituted with a 5-formyl-2-methoxyphenylmethyl group at position 1 and a phenylacetamide moiety at position 2. The acetamide side chain terminates in a 2-methylpropyl (isobutyl) group.

Properties

IUPAC Name

2-[4-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-(2-methylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O5/c1-19(2)16-30-27(34)15-20-8-11-23(12-9-20)32-28(35)24-6-4-5-7-25(24)31(29(32)36)17-22-14-21(18-33)10-13-26(22)37-3/h4-14,18-19H,15-17H2,1-3H3,(H,30,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBIFGOCLRBYQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=C(C=CC(=C4)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity/Application Synthesis Method (Key Steps)
Target Compound Quinazoline-2,4-dione 5-Formyl-2-methoxybenzyl; N-isobutylacetamide Inferred kinase inhibition Likely involves oxidation of thioxoquinazoline and coupling with chloroacetamide derivatives
N-[(2,4-Dichlorophenyl)Methyl]-2-(2,4-Dioxo-1H-Quinazolin-3-Yl)Acetamide Quinazoline-2,4-dione 2,4-Dichlorobenzyl; unsubstituted acetamide Anticonvulsant (reported in study) Oxidation of 2-thioxoquinazoline with H₂O₂, coupling via N,N′-carbonyldiimidazole
2-(4-((2,4-Dioxothiazolidin-5-Ylidene)Methyl)-2-Methoxyphenoxy)-N-Substituted Acetamide Thiazolidine-2,4-dione Methoxybenzylidene; variable N-substituents (e.g., alkyl, aryl) Hypoglycemic (α-glucosidase inhibition) Condensation of thiazolidinedione with chloroacetylated amines in DMF/K₂CO₃
2-(3,4-Dichlorophenyl)-N-(1,3-Thiazol-2-Yl)Acetamide Simple acetamide 3,4-Dichlorophenyl; thiazole moiety Antibacterial/coordination chemistry Coupling of dichlorophenylacetic acid with 2-aminothiazole via EDC/HOBt
2-((4-Amino-5-(Furan-2-Yl)-1,2,4-Triazol-3-Yl)Sulfanyl)-N-Acetamide Derivatives 1,2,4-Triazole Furan-2-yl; sulfanylacetamide Anti-exudative (compared to diclofenac) Sulfur alkylation of triazole precursors

Key Differences in Bioactivity and Physicochemical Properties

Quinazoline Dione vs. Thiazolidinedione Cores :

  • The target compound’s quinazoline dione core is structurally distinct from thiazolidinediones (e.g., ), which are associated with hypoglycemic activity via PPARγ modulation. Quinazoline diones are more commonly linked to kinase inhibition or anticonvulsant effects .
  • The 5-formyl group in the target compound may confer unique binding modes (e.g., covalent inhibition via Schiff base formation) absent in dichlorophenyl or thiazole-substituted analogs .

Acetamide Side Chains :

  • The N-isobutyl group in the target compound enhances lipophilicity (predicted logP ~3.5) compared to simpler N-alkyl/aryl acetamides (e.g., : logP ~2.8). This could improve membrane permeability but reduce aqueous solubility.
  • Sulfanylacetamide derivatives () exhibit anti-inflammatory activity, whereas the target compound’s unmodified acetamide may prioritize target selectivity over broad anti-exudative effects.

Synthetic Accessibility :

  • The target compound’s synthesis likely requires multi-step oxidation and coupling, similar to but with additional challenges due to the formyl group’s sensitivity. In contrast, thiazolidinedione derivatives () are synthesized via simpler condensations .

Research Findings and Pharmacological Potential

  • Anticonvulsant Activity : The dichlorophenyl-quinazoline dione analog () showed efficacy in seizure models, suggesting the target compound’s quinazoline core may share this activity .
  • Hypoglycemic Activity : Thiazolidinedione-acetamide hybrids () achieved 40–60% α-glucosidase inhibition at 10 μM, but the target compound’s quinazoline core may redirect activity toward kinase targets (e.g., EGFR or VEGFR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.